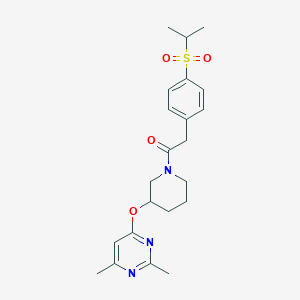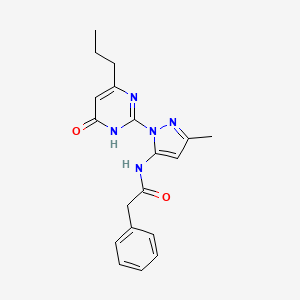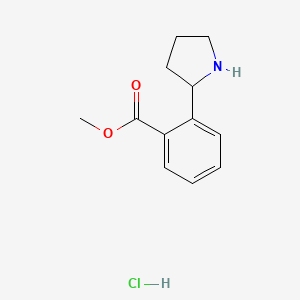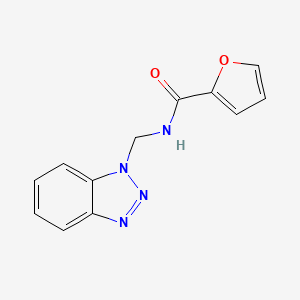![molecular formula C11H15N3O B2392043 N-[1-(Pyridin-2-ylmethyl)piperidin-4-yliden]hydroxylamin CAS No. 1016869-02-5](/img/structure/B2392043.png)
N-[1-(Pyridin-2-ylmethyl)piperidin-4-yliden]hydroxylamin
Übersicht
Beschreibung
“N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine” is a compound with the molecular formula C11H15N3O and a molecular weight of 205.261. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
- N-(Pyridin-2-yl)amide dienen als Pharmakophore in verschiedenen Molekülen mit signifikantem biologischem und therapeutischem Wert . Forscher haben ihr Potenzial als Medikamentenkandidaten für die Behandlung verschiedener Krankheiten untersucht.
- Forscher haben Derivate von N-(Pyridin-2-yl)amiden synthetisiert und ihre antiproliferative Aktivität gegen verschiedene menschliche Krebszelllinien untersucht .
- Es wurde eine elektro-oxidative Methode zur Ringöffnung von Imidazopyridinderivaten entwickelt, die zur Bildung von N-(Pyridin-2-yl)amid-Derivaten führt .
- Ein Cl– Anion-responsiver lumineszierender Eu3+ Komplex, der einen chiralen Tripod-Liganden enthält, der von N-(Pyridin-2-yl)benzamid abgeleitet ist, wurde untersucht .
Medizinische Chemie und Medikamentenentwicklung
Antitumoraktivität
Elektro-oxidative Synthese
Koordinationschemie und Lumineszenz
Kinasehemmung
Wirkmechanismus
Target of Action
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry It’s known that piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry , suggesting that they may have diverse effects at the molecular and cellular level.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine has a number of advantages when used in laboratory experiments. The compound is relatively easy to synthesize, is non-toxic and non-irritating, and can form covalent bonds with a variety of molecules. Additionally, the compound is relatively inexpensive and can be stored for long periods of time. The main limitation of the compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine has a variety of potential future applications. These include the use of the compound as a catalyst in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocyclic compounds. Additionally, the compound could be used in the synthesis of small molecules, such as amino acids and nucleosides. The compound could also be used as a reagent in drug discovery, as it has been shown to be non-toxic and non-irritating. Finally, the compound could be used as a reagent in organic synthesis reactions, as it is capable of forming covalent bonds with a variety of molecules.
Eigenschaften
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-13-10-4-7-14(8-5-10)9-11-3-1-2-6-12-11/h1-3,6,15H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFRPDSQIHBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)



![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)
![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)



